molecular formula C18H17N3O3S B2766125 Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate CAS No. 875328-72-6

Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate

Cat. No.: B2766125
CAS No.: 875328-72-6
M. Wt: 355.41
InChI Key: ALRQIPGIBZBIHN-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-carbamoyl-1-cyanoprop-1-en-2-yl)amino]-5-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known to be a raft (reversible addition-fragmentation chain transfer) agent , which is a type of chain transfer agent used in controlled free radical polymerization.

Mode of Action

As a RAFT agent, this compound plays a crucial role in the polymerization process. It interacts with the growing polymer chains, transferring them between different active sites. This results in a controlled growth of the polymer chains, leading to polymers with well-defined structures .

Biochemical Pathways

The compound is involved in the RAFT polymerization process, which is a type of free radical polymerization. It affects the polymerization pathway by controlling the growth of the polymer chains. The downstream effects include the formation of polymers with well-defined structures and predictable molecular weights .

Result of Action

The result of the action of this compound is the formation of polymers with well-defined structures and predictable molecular weights. This is achieved through the controlled growth of the polymer chains during the RAFT polymerization process .

Properties

IUPAC Name

ethyl 2-[(4-amino-3-cyano-4-oxobut-2-en-2-yl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-24-18(23)13-9-15(12-7-5-4-6-8-12)25-17(13)21-11(2)14(10-19)16(20)22/h4-9,21H,3H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRQIPGIBZBIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=C(C#N)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.